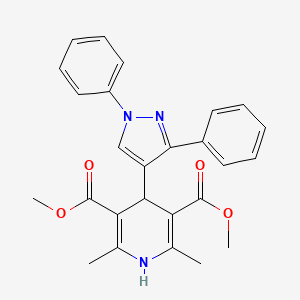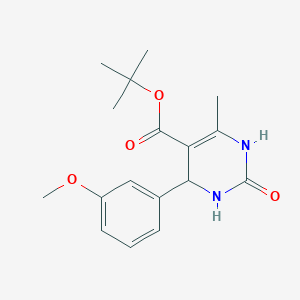![molecular formula C19H18IN3O B11629907 (4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one est un composé organique synthétique caractérisé par sa structure unique, qui comprend un groupe diméthylamino, un groupe iodophényl et un noyau pyrazolone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one implique généralement un processus en plusieurs étapes :
Formation du noyau pyrazolone : La première étape consiste en la synthèse du noyau pyrazolone par réaction d’un dérivé d’hydrazine approprié avec une cétone α,β-insaturée en conditions acides ou basiques.
Introduction du groupe iodophényl : Le groupe iodophényl est introduit par une réaction d’halogénation, où un iodure d’aryle est mis à réagir avec l’intermédiaire pyrazolone.
Formation de la portion benzylidène : La dernière étape consiste en la condensation de la diméthylaminobenzaldéhyde avec l’intermédiaire iodophényl-pyrazolone en conditions basiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de catalyseurs plus efficaces pour rationaliser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène, ce qui conduit à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la réduction du groupe carbonyle ou de la double liaison.
Substitution : Le groupe iodophényl peut subir des réactions de substitution nucléophile, où l’atome d’iode est remplacé par d’autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols et des solvants appropriés tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF).
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes. Les réactions de substitution peuvent entraîner une variété de dérivés substitués.
Applications de la recherche scientifique
(4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Science des matériaux : Il est étudié pour une utilisation dans le développement de semi-conducteurs organiques et de matériaux luminescents en raison de ses propriétés électroniques uniques.
Recherche chimique : Le composé sert de système modèle pour l’étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.
Applications De Recherche Scientifique
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-IODOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
Le mécanisme d’action de (4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou de l’ADN, ce qui conduit à la modulation de l’activité biologique.
Voies impliquées : Il peut influencer diverses voies biochimiques, telles que celles impliquées dans la signalisation cellulaire, l’apoptose et le stress oxydatif.
Comparaison Avec Des Composés Similaires
Composés similaires
(4E)-4-[4-(diméthylamino)benzylidène]-2-phényl-5-méthyl-2,4-dihydro-3H-pyrazol-3-one : Structure similaire, mais sans groupe iodophényl.
(4E)-4-[4-(diméthylamino)benzylidène]-2-(4-bromophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one : Structure similaire, mais avec un groupe bromophényl au lieu d’un groupe iodophényl.
Unicité
La présence du groupe iodophényl dans (4E)-4-[4-(diméthylamino)benzylidène]-2-(4-iodophényl)-5-méthyl-2,4-dihydro-3H-pyrazol-3-one confère des propriétés électroniques et stériques uniques, le distinguant de ses analogues.
Propriétés
Formule moléculaire |
C19H18IN3O |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H18IN3O/c1-13-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(21-13)17-10-6-15(20)7-11-17/h4-12H,1-3H3/b18-12+ |
Clé InChI |
LFEZBFXYVDAKDJ-LDADJPATSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)


![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
